N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine
Description
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is a complex organic compound with a unique structure that includes an indene moiety, a piperidine ring, and methoxy-substituted phenyl groups
Properties
IUPAC Name |
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O2/c1-21-15-22(10-11-27(21)31-3)18-28(13-14-30-2)19-23-7-6-12-29(20-23)26-16-24-8-4-5-9-25(24)17-26/h4-5,8-11,15,23,26H,6-7,12-14,16-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZKSYCHKLABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(CCOC)CC2CCCN(C2)C3CC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the hydrogenation of o-xylene followed by dehydrogenation to yield 2,3-dihydro-1H-indene.
Piperidine Ring Formation: The piperidine ring is formed via a cyclization reaction involving appropriate precursors under acidic conditions.
Coupling Reactions: The indene and piperidine moieties are coupled using a suitable linker, often involving a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indene moiety, converting it to a fully saturated indane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce halogens or nitro groups to the aromatic rings.
Scientific Research Applications
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a butyrylcholinesterase (BChE) inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Pharmacology: It has shown promise in improving memory, cognitive functions, and learning abilities in animal models of dementia.
Biological Studies: The compound’s ability to cross the blood-brain barrier makes it a valuable tool for studying central nervous system disorders.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of butyrylcholinesterase (BChE). This enzyme’s activity increases with the progression of Alzheimer’s disease, making it a target for therapeutic intervention. The compound’s strong cation-π interactions with BChE enhance its inhibitory potency . Additionally, its ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, improving cognitive functions and memory in animal models .
Comparison with Similar Compounds
Similar Compounds
N-[(1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl]-N-(2-(dimethylamino)ethyl)-2-naphthamide: This compound shares structural similarities and also acts as a BChE inhibitor.
2,3-Dihydro-1H-indene Derivatives: Various derivatives of 2,3-dihydro-1H-indene exhibit similar pharmacological properties and are used in medicinal chemistry.
Uniqueness
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is unique due to its specific combination of functional groups and its potent inhibitory effect on BChE. Its ability to cross the blood-brain barrier and improve cognitive functions further distinguishes it from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
